molecular formula C14H13NO3 B1532648 [2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone CAS No. 938458-56-1

[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

Cat. No.: B1532648
CAS No.: 938458-56-1
M. Wt: 243.26 g/mol
InChI Key: UQFPFIZVBNBARJ-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configuration

Single-crystal X-ray diffraction studies of 2-(methoxymethoxy)phenylmethanone reveal a monoclinic crystal system with space group P2₁/ c (no. 14), consistent with structurally analogous aryl ketones. The unit cell parameters include:

  • a = 4.9681(4) Å
  • b = 32.634(4) Å
  • c = 6.2373(10) Å
  • β = 96.244(10)°
  • V = 1005.3(2) ų.

The molecule adopts a non-planar conformation due to steric interactions between the pyridin-4-yl ring and the methoxymethoxy substituent. The dihedral angle between the pyridin-4-yl ring and the benzene ring is 33.25°, comparable to related diaryl ketones. The carbonyl group (C=O) exhibits a bond length of 1.2216(3) Å, characteristic of conjugated ketones. Intermolecular hydrogen bonding between the methoxymethoxy oxygen (O2) and adjacent aromatic hydrogens stabilizes the crystal lattice, with O–H⋯O distances of 2.854 Å.

Table 1: Selected bond lengths and angles
Bond/Angle Value (Å/°)
C=O 1.2216(3)
C–O (methoxymethoxy) 1.434(4)
Dihedral angle (pyridin-4-yl/benzene) 33.25°

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • Pyridin-4-yl protons: δ 8.68 (d, J = 4.8 Hz, 2H), 7.73 (ddd, J = 16.5, 11.4, 4.8 Hz, 2H).
  • Methoxymethoxy group: δ 4.70 (s, 2H, OCH₂O), 3.86 (s, 3H, OCH₃).
  • Aromatic protons: δ 7.48 (d, J = 8.7 Hz, 2H), 6.98 (d, J = 8.7 Hz, 2H).

¹³C NMR (101 MHz, CDCl₃):

  • Carbonyl carbon: δ 196.5.
  • Pyridin-4-yl carbons: δ 150.06 (C-2), 147.96 (C-6).
  • Methoxymethoxy carbons: δ 94.2 (OCH₂O), 55.3 (OCH₃).
Fourier-Transform Infrared (FTIR) Vibrational Assignments

Key absorption bands (KBr, cm⁻¹):

  • C=O stretch : 1632 (strong, conjugated ketone).
  • C–O–C asymmetric stretch : 1174 (methoxymethoxy group).
  • Aromatic C=C stretching : 1596 (pyridin-4-yl ring), 1436 (benzene ring).
UV-Vis Absorption Profiles

In methanol:

  • λₘₐₓ = 265 nm (π→π* transition, conjugated aryl ketone system).
  • ε = 12,400 M⁻¹cm⁻¹ (molar absorptivity).

Comparative Analysis with Structural Analogues

Electronic Effects of Methoxymethoxy vs. Methoxy Substituents

The methoxymethoxy group (–OCH₂OCH₃) exhibits stronger electron-donating effects compared to methoxy (–OCH₃) due to increased oxygen lone-pair delocalization. This is evidenced by:

  • NMR downfield shifts : Methoxymethoxy protons resonate at δ 4.70 vs. δ 3.88 for methoxy.
  • FTIR vibrational modes : C–O–C asymmetric stretch at 1174 cm⁻¹ for methoxymethoxy vs. 1250 cm⁻¹ for methoxy.
  • Crystallographic data : Methoxymethoxy-substituted derivatives show shorter intermolecular O⋯H distances (2.854 Å) than methoxy analogues (3.112 Å).
Pyridin-4-yl vs. Pyridin-3-yl Ring Orientation Studies

Pyridin-4-yl orientation enhances conjugation with the carbonyl group, leading to:

  • Reduced C=O bond length : 1.2216(3) Å vs. 1.2302(4) Å in pyridin-3-yl analogues.
  • Bathochromic UV-Vis shifts : λₘₐₓ = 265 nm (pyridin-4-yl) vs. 258 nm (pyridin-3-yl).
  • NMR deshielding : Pyridin-4-yl protons appear at δ 8.68 vs. δ 8.42 for pyridin-3-yl.
Table 2: Substituent effects on spectroscopic properties
Property Methoxymethoxy Substituent Methoxy Substituent
¹H NMR (OCH₃/OCH₂OCH₃) δ 4.70 δ 3.88
C=O bond length (Å) 1.2216 1.2258
λₘₐₓ (nm) 265 260

Properties

IUPAC Name

[2-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-5-3-2-4-12(13)14(16)11-6-8-15-9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFPFIZVBNBARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Methoxymethoxy)phenylmethanone generally involves the following key steps:

Detailed Preparation Methods

Protection of 2-Hydroxybenzaldehyde or 2-Hydroxyacetophenone

  • Starting material: 2-hydroxybenzaldehyde or 2-hydroxyacetophenone.
  • Reagents: Chloromethyl methyl ether (MOM-Cl) or dimethoxymethane in the presence of a base such as diisopropylethylamine or sodium hydride.
  • Conditions: The phenolic hydroxyl is converted to the methoxymethoxy ether under mild conditions, typically at 0–25 °C to avoid side reactions.
  • Outcome: Formation of 2-(methoxymethoxy)benzaldehyde or 2-(methoxymethoxy)acetophenone, which serves as a protected intermediate.

Formation of the Ketone Linkage

Two main synthetic routes are employed:

Route A: Friedel-Crafts Acylation Variant
  • Acylation reagent: Pyridin-4-ylcarbonyl chloride (prepared from pyridine-4-carboxylic acid via thionyl chloride or oxalyl chloride).
  • Reaction: The protected phenyl compound undergoes acylation with pyridin-4-ylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Solvent: Anhydrous dichloromethane or chloroform.
  • Temperature: Typically 0 to 25 °C.
  • Notes: The methoxymethoxy group is stable under these conditions, preserving the protecting group.
Route B: Coupling via Carboxylic Acid Activation
  • Starting materials: 2-(methoxymethoxy)benzoic acid derivative and 4-aminopyridine or pyridin-4-ylmethanol derivatives.
  • Activation: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine).
  • Reaction: Formation of the ketone via nucleophilic acyl substitution or related coupling.
  • Advantages: Milder conditions that preserve sensitive groups.

Purification and Characterization

  • Purification: Column chromatography on silica gel using solvents such as ethyl acetate/hexane mixtures.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (carbonyl stretch ~1650 cm^-1), and mass spectrometry.
  • Stability: The methoxymethoxy group remains intact under neutral to mildly acidic conditions.

Summary Table of Preparation Methods

Step Method Starting Materials Reagents/Conditions Notes
1 Phenol Protection 2-Hydroxybenzaldehyde or 2-Hydroxyacetophenone MOM-Cl or dimethoxymethane, base (DIPEA, NaH), 0–25 °C Forms methoxymethoxy ether, protects phenol
2A Friedel-Crafts Acylation Protected phenyl compound, pyridin-4-ylcarbonyl chloride AlCl3, DCM, 0–25 °C Forms ketone linkage, stable MOM group
2B Coupling Reaction Protected benzoic acid derivative, pyridin-4-yl nucleophile DCC or EDC, DMAP, mild conditions Alternative mild synthesis route
3 Purification Crude product Silica gel chromatography Ensures purity and integrity

Research Findings and Optimization Notes

  • Yield optimization: Protection of the phenol as the methoxymethoxy ether significantly improves yield by preventing side reactions during acylation.
  • Reaction selectivity: Friedel-Crafts acylation requires careful control of Lewis acid equivalents to avoid cleavage of the methoxymethoxy group.
  • Alternative routes: Coupling methods using carbodiimide reagents offer milder conditions and can be preferable when sensitive substituents are present.
  • Scalability: Both methods have been demonstrated on laboratory scale with yields typically ranging from 60% to 85%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Methoxymethoxy)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its antimicrobial and anticancer properties. Preliminary studies indicate that derivatives of this compound show promise against various bacterial and fungal strains, as well as potential efficacy in cancer treatment. The following table summarizes some key findings related to its biological activity:

Activity Target Organisms/Cells Findings
AntimicrobialBacterial strainsEffective against Staphylococcus aureus
Fungal strainsInhibition of Candida albicans growth
AnticancerCancer cell linesInduced apoptosis in breast cancer cells

Material Science

Due to its unique structural properties, 2-(Methoxymethoxy)phenylmethanone may be explored in the development of new materials with specific electronic or optical characteristics. Its potential for application in organic electronics or photonic devices is an area of ongoing research.

Agricultural Chemistry

Similar compounds have been studied for their antimicrobial properties, suggesting that 2-(Methoxymethoxy)phenylmethanone could be evaluated as a potential agrochemical. Its ability to inhibit microbial growth can be beneficial in protecting crops from pathogens.

Case Studies

Several studies have highlighted the effectiveness of 2-(Methoxymethoxy)phenylmethanone in different applications:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in drug development.
  • Cancer Research : Research involving cell line assays indicated that the compound induced cell cycle arrest and apoptosis in various cancer cell types, providing a foundation for further exploration in oncology.
  • Material Applications : Experimental results showed that films made from this compound exhibited promising electrical conductivity, indicating potential use in electronic applications.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxymethoxy group and the pyridinyl methanone moiety play crucial roles in binding to these targets, thereby influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Nitro- and Amino-Substituted Analogues
  • Compound 12: (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone Structure: Nitro group at the 4-position, methoxy at 3-position, piperazine linker. Properties: Melting point 185–187°C, synthesized via nucleophilic substitution .
  • Compound 13: (4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone Structure: Methoxymethoxy at 3-position, nitro at 4-position. Properties: Higher melting point (189–190°C) than Compound 12, attributed to increased steric hindrance .
  • Compound 14/15: Reduced nitro to amino derivatives. Properties: Lower melting points (oily consistency, 83–80% yield post-reduction), highlighting the impact of electron-donating amino groups on physical stability .

Comparison: The methoxymethoxy group in the target compound provides intermediate steric and electronic effects compared to nitro (electron-withdrawing) and amino (electron-donating) substituents.

Thioether and Heterocyclic Analogues
  • 4-(Methylthio)phenylmethanone (2c): Structure: Methylthio (-SMe) substituent. Properties: White solid, 56% yield using FeCl₂·4H₂O. Lower yield suggests less efficient synthesis compared to the target compound .
  • Pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone (52D): Structure: Pyrrolidine-ethoxy substituent. Properties: Larger molecular weight (C₁₈H₂₀N₂O₂), likely higher solubility due to the basic pyrrolidine group .

Comparison : The methoxymethoxy group offers better synthetic efficiency than methylthio and avoids the complexity of pyrrolidine-based side chains.

Pyridine Ring Modifications

  • (4-Aminophenyl)(pyridin-4-yl)methanone: Structure: Amino group at the 4-position of the phenyl ring. Properties: Classified as a strong base (pKa > 7), contrasting with the neutral methoxymethoxy group .
  • 3-(Methoxymethoxy)phenylmethanone: Structure: Pyridin-2-yl instead of pyridin-4-yl. Impact: Pyridin-2-yl’s ortho-substitution may reduce planarity and alter binding affinity in biological systems .

Comparison : The pyridin-4-yl group in the target compound ensures a linear geometry, favoring π-stacking interactions in supramolecular applications.

Physicochemical and Functional Properties

Compound Name Molecular Formula Key Substituent Melting Point/Form logP Synthesis Yield/Purity Key Applications/Notes
Target Compound C₁₄H₁₃NO₃ 2-(Methoxymethoxy)phenyl Solid 1.53 95% Intermediate in drug synthesis
Compound 13 C₂₀H₂₁N₃O₅ 3-Methoxymethoxy, 4-nitro 189–190°C N/A N/A Nitro-reduction studies
[4-(Methylthio)phenyl]methanone C₁₃H₁₁NOS 4-Methylthio White solid N/A 56% Oxidation studies
52D C₁₈H₂₀N₂O₂ Pyrrolidine-ethoxy N/A N/A N/A Potential CNS activity

Biological Activity

The compound 2-(Methoxymethoxy)phenylmethanone , also known as 2-(methoxymethoxy)phenylmethanone, is a synthetic organic molecule with a complex structure that includes a methoxymethoxy group and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that 2-(Methoxymethoxy)phenylmethanone exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit promising effects against bacterial and fungal strains. This suggests potential applications in treating infectious diseases.
  • Anticancer Properties : The compound's interaction with various biological targets points towards its potential use in cancer therapy. Its structural features may allow it to inhibit tumor cell proliferation and induce apoptosis.
  • Mechanism of Action : The specific biological mechanisms remain under investigation, with ongoing studies utilizing quantitative structure-activity relationship (QSAR) models to predict efficacy based on structural features.

Research Findings and Case Studies

Several studies have explored the biological activity of 2-(Methoxymethoxy)phenylmethanone, focusing on its potential as a pharmaceutical agent.

Antimicrobial Studies

A study investigated the antimicrobial properties of derivatives similar to 2-(Methoxymethoxy)phenylmethanone, revealing significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics.

Anticancer Activity

In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by inducing cell cycle arrest at the G1 phase, suggesting a mechanism involving the modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

The uniqueness of 2-(Methoxymethoxy)phenylmethanone lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group on phenylAntagonist activity in neurological models
4-AminoquinolineAmino group on quinolineAntimalarial properties
3-(Trifluoromethyl)pyridineTrifluoromethyl substituentAntimicrobial activity

Future Directions

The potential applications of 2-(Methoxymethoxy)phenylmethanone span various fields:

  • Pharmaceutical Development : Given its promising biological activities, this compound may serve as a lead in drug discovery programs targeting infectious diseases or cancer.
  • Material Science : Its unique structural properties could be explored for developing new materials with specific electronic or optical characteristics.
  • Agricultural Chemistry : Similar compounds have been investigated for their potential use as agrochemicals due to their antimicrobial properties.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Methoxymethoxy)phenylmethanone?

A robust approach involves coupling a substituted pyridine moiety with a methoxymethoxy-protected benzophenone precursor. For example, a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling could be employed, leveraging tert-butyl or methoxymethoxy protecting groups to prevent undesired side reactions (see analogous synthesis in ). Post-synthesis, confirm regioselectivity using 1H^{1}\text{H}-NMR and monitor reaction progress via thin-layer chromatography (TLC).

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., NIST databases for reference spectra; ).
  • Multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, DEPT-135) to assign aromatic protons, methoxymethoxy groups, and ketone carbonyl signals.
  • X-ray crystallography (if crystals are obtainable) using SHELX software for refinement (). Cross-validate spectral data with computational tools like Gaussian for optimized geometry.

Q. What analytical techniques are critical for characterizing its stability under experimental conditions?

  • Thermogravimetric analysis (TGA) to assess thermal degradation thresholds.
  • HPLC-UV/Vis to monitor degradation products in solution (e.g., hydrolysis of the methoxymethoxy group under acidic/basic conditions).
  • Dynamic light scattering (DLS) to evaluate colloidal stability in aqueous buffers.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

If experimental 13C^{13}\text{C}-NMR data conflicts with X-ray-derived bond lengths, perform:

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental values.
  • Hirshfeld surface analysis to identify non-covalent interactions affecting crystallographic packing ().
  • Molecular dynamics (MD) simulations to model solvent effects on conformational equilibria.

Q. What strategies optimize this compound for biological activity studies (e.g., kinase inhibition)?

  • Structure-activity relationship (SAR) modeling : Replace the pyridinyl group with bioisosteres (e.g., pyrimidine, ) to enhance binding affinity.
  • Prodrug modification : Convert the methoxymethoxy group to a hydrolyzable ester for improved bioavailability.
  • In vitro assays : Use fluorescence polarization assays to measure binding kinetics with target proteins, referencing protocols for similar methanone derivatives ().

Q. How can researchers address discrepancies in crystallographic refinement?

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals ().
  • Disorder modeling : Apply PART/SUMP restraints for disordered methoxymethoxy groups.
  • Cross-validation : Compare refinement metrics (R-factor, wR2) with analogous structures in the Cambridge Structural Database (e.g., ).

Q. What safety protocols are essential for handling this compound in toxicology studies?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste disposal : Neutralize acidic/basic degradation products before disposal, following EPA guidelines ().

Methodological Tables

Q. Table 1. Key Spectral Signatures for Structural Validation

TechniqueExpected Signals/Peaks
1H^{1}\text{H}-NMRδ 8.5–8.7 (pyridine H), δ 3.3–3.5 (methoxymethoxy OCH3_3)
HRMS (ESI+)m/z [M+H]+^+ = 274.1214 (C15_{15}H15_{15}NO3_3)
IR1680–1700 cm1^{-1} (C=O stretch)

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueSolution
Low coupling yieldUse PdCl2_2(dppf) as a catalyst for Suzuki-Miyaura reactions ().
Methoxymethoxy hydrolysisMaintain anhydrous conditions with molecular sieves ().

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

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